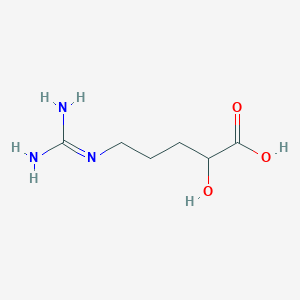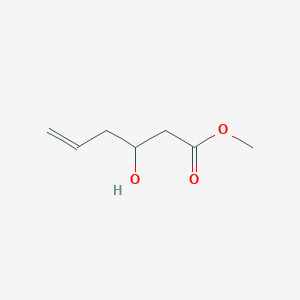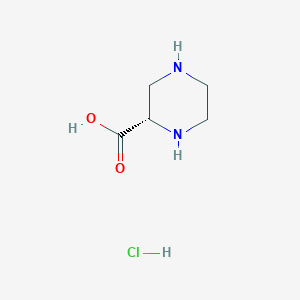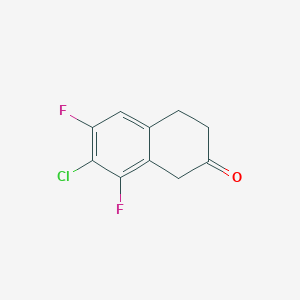![molecular formula C11H11BrO B13660001 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)
8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine: is a chemical compound with the molecular formula C10H11BrO It is a member of the benzo[c]oxepine family, characterized by a bromine atom at the 8th position and a methylene group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine typically involves the following steps:
Bromination: The introduction of a bromine atom at the 8th position of the benzo[c]oxepine ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride.
Formation of the Methylene Group: The methylene group at the 5th position can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired methylene group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and Wittig reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It can be used in the synthesis of novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism of action of 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methylene group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate specific signaling pathways, leading to desired biological effects.
類似化合物との比較
8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine: Lacks the methylene group at the 5th position.
8-Bromo-2,3,4,5-tetrahydrobenzo[C]azepin-1-one: Contains a nitrogen atom in the ring structure.
Uniqueness: 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine is unique due to the presence of both the bromine atom and the methylene group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
特性
分子式 |
C11H11BrO |
|---|---|
分子量 |
239.11 g/mol |
IUPAC名 |
8-bromo-5-methylidene-3,4-dihydro-1H-2-benzoxepine |
InChI |
InChI=1S/C11H11BrO/c1-8-4-5-13-7-9-6-10(12)2-3-11(8)9/h2-3,6H,1,4-5,7H2 |
InChIキー |
CNYXZIVNGQZQKY-UHFFFAOYSA-N |
正規SMILES |
C=C1CCOCC2=C1C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide](/img/structure/B13659932.png)
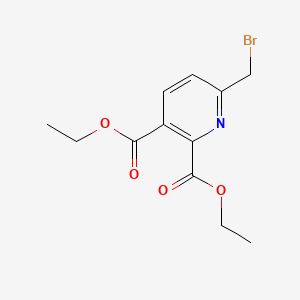
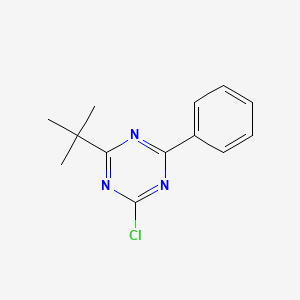
![2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13659938.png)
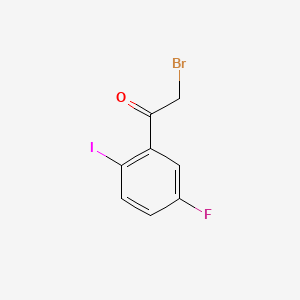
![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)



